2-Chloro-4-fluoro-6-methoxypyridine
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Overview
Description
2-Chloro-4-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and methoxy groups
Mechanism of Action
Target of Action
It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound may interact with its targets in a unique manner, potentially involving the strong electron-withdrawing substituent in the aromatic ring .
Biochemical Pathways
It’s known that fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in the formation of carbon-carbon bonds in biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
Given its use in the synthesis of various biologically active compounds , it’s likely that the compound has significant effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-methoxypyridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as transition metals in SM cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes the preparation starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods typically involve nucleophilic substitution reactions where the nitro group is replaced by a methoxy group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, dioxane.
Coupling Reactions: Palladium catalysts, boron reagents, and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid .
Scientific Research Applications
2-Chloro-4-fluoro-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
2-Fluoro-4-methoxypyridine:
2-Chloro-4-fluoropyridine: Lacks the methoxy group, resulting in different electronic properties and reactivity.
Uniqueness
2-Chloro-4-fluoro-6-methoxypyridine is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.
Properties
IUPAC Name |
2-chloro-4-fluoro-6-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDGCSXOMULNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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